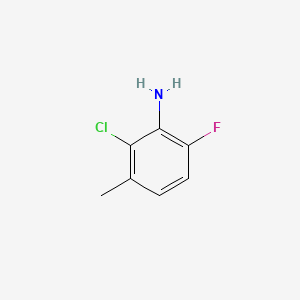

2-Chloro-6-fluoro-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDOBEHSBNTVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287985 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-03-7 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-fluoro-3-methylaniline (CAS 886501-03-7): A Specialized Building Block for Advanced Drug Discovery

Abstract: This document provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methylaniline, CAS number 886501-03-7, a halogenated aromatic amine of significant interest to researchers in medicinal chemistry and drug development. While detailed, peer-reviewed literature on this specific molecule is nascent, this guide consolidates available physicochemical and safety data. Furthermore, by examining its structural analogs, we provide expert insights into its probable synthetic routes, analytical characterization, and high-potential applications, particularly as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic incorporation of chloro, fluoro, and methyl groups on the aniline scaffold suggests its utility in fine-tuning the steric and electronic properties of lead compounds to enhance efficacy, metabolic stability, and pharmacokinetic profiles.

Introduction: The Strategic Role of Substituted Anilines in Medicinal Chemistry

The aniline scaffold is a cornerstone in modern drug discovery, forming the structural basis for a vast array of therapeutic agents. The functionalization of the aniline ring with specific substituents is a critical strategy employed by medicinal chemists to modulate a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Chlorine Substitution: Often introduced to increase lipophilicity, which can enhance membrane permeability. It can also block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Fluorine Substitution: The incorporation of fluorine is a widely used tactic in drug design. Its high electronegativity can alter the pKa of nearby functional groups, influencing binding interactions with protein targets. Furthermore, replacing a hydrogen atom with fluorine at a metabolically labile position can significantly improve metabolic stability, a concept known as "metabolic switching."[1]

-

Methyl Substitution: A methyl group can provide steric bulk, influencing the conformation of a molecule and its fit within a receptor's binding pocket. It also adds lipophilicity.

This compound combines these three strategically important functional groups, making it a highly valuable, albeit specialized, building block for synthesizing novel compounds where precise control over physicochemical properties is paramount.

Compound Profile: Physicochemical Properties and Safety Data

While extensive experimental data is not widely published, key identifiers and safety information have been compiled from chemical supplier databases.[2]

Chemical Structure and Identifiers

The unique arrangement of substituents on the aniline ring defines the reactivity and potential applications of this compound.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 886501-03-7 | [2] |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [2] |

| MDL Number | MFCD06660170 | [2] |

| SMILES Code | NC1=C(F)C=CC(C)=C1Cl |[2] |

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications, this compound is a hazardous substance requiring careful handling in a controlled laboratory environment.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

|---|---|---|

| Signal Word | Danger | |

| Hazard Statements | H301 | Toxic if swallowed. |

| H311 | Toxic in contact with skin. | |

| H331 | Toxic if inhaled. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| | P405 | Store locked up. |

Expert Insight: The high acute toxicity (oral, dermal, and inhalation) necessitates the use of stringent personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. All manipulations should be performed within a certified chemical fume hood to prevent inhalation exposure.

Synthesis Strategies: An Analog-Based Approach

The following protocol for a related compound is presented as a self-validating system, demonstrating a common and effective methodology for the synthesis of substituted anilines.

Exemplary Protocol: Synthesis of 2-Chloro-6-methylaniline

This multi-step, one-pot reaction is an efficient method starting from 3-chloro-5-methyl-4-nitroaniline.[3] The causality behind this pathway is clear: it uses a diazotization reaction to remove an amino group, followed by a well-established nitro group reduction.

Caption: Role as a building block in the drug discovery process.

Analytical Characterization Workflow

For any researcher synthesizing or using this compound, rigorous analytical confirmation is essential. A standard workflow would include:

-

Chromatography (TLC/HPLC): To monitor reaction progress and assess final purity. A suitable mobile phase (e.g., hexane/ethyl acetate) would be developed.

-

Mass Spectrometry (MS): To confirm the molecular weight. The key diagnostic feature would be the characteristic M/M+2 isotopic pattern for chlorine, with an approximate ratio of 3:1. The exact mass should correspond to 159.0251.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the methyl group (singlet, ~2.2-2.4 ppm), the amine protons (broad singlet), and the two aromatic protons, showing coupling to each other and to the fluorine atom.

-

¹³C NMR: Would show seven distinct carbon signals.

-

¹⁹F NMR: Would likely show a singlet, confirming the presence and electronic environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Would show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-Cl/C-F stretches in the fingerprint region.

Conclusion

This compound (CAS 886501-03-7) represents a modern, highly functionalized building block for advanced chemical synthesis. While it remains a specialized reagent with limited publicly available data, its potential is evident from the well-established roles of its structural analogs in pharmaceuticals and agrochemicals. The strategic combination of chloro, fluoro, and methyl groups provides medicinal chemists with a powerful tool to engineer next-generation molecules with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers looking to leverage this promising compound in their discovery programs.

References

-

Chemsrc. (2025). 2-Chloro-6-methylaniline | CAS#:87-63-8. [Link]

Sources

The Solubility Profile of 2-Chloro-6-fluoro-3-methylaniline: A Technical Guide for Pharmaceutical and Agrochemical Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-fluoro-3-methylaniline (CAS No. 886501-03-7), a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. In the absence of extensive published experimental solubility data for this specific molecule, this guide establishes a robust framework for researchers to predict, experimentally determine, and quantify its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists and professionals engaged in drug discovery, process development, and formulation science. We present a qualitative solubility prediction based on structural analysis and physicochemical parameters of analogous compounds, followed by detailed, step-by-step protocols for equilibrium solubility determination and quantitative analysis via High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Solubility in Chemical Synthesis

The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy. For synthetic intermediates such as this compound, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, improving yield and purity, and developing efficient downstream processing and purification strategies.

This compound possesses a unique substitution pattern on the aniline core, which imparts specific electronic and steric properties that are leveraged in the synthesis of complex target molecules. The interplay between the chloro, fluoro, and methyl substituents dictates its polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are key determinants of its solubility. This guide will systematically explore these factors to provide a comprehensive understanding of its behavior in solution.

Physicochemical Properties and Solubility Prediction

While experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structure and the known properties of structurally similar anilines.

Molecular Structure and Physicochemical Parameters

The structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

A summary of the known and predicted physicochemical properties of this compound and its analogs is provided in Table 1.

| Property | This compound | 2-Chloro-6-methylaniline | 2-Fluoro-3-methylaniline |

| CAS Number | 886501-03-7 | 87-63-8 | 1978-33-2[1] |

| Molecular Formula | C7H7ClFN | C7H8ClN | C7H8FN[1] |

| Molecular Weight | 159.59 g/mol | 141.60 g/mol | 125.15 g/mol [1] |

| Boiling Point | 204.3 ± 35.0 °C (Predicted)[2] | 215 °C[3] | 87 °C at 12 mmHg[1][4] |

| Melting Point | No data available | 10-12 °C[3] | No data available |

| Predicted XlogP | 2.3 | 2.2 | 1.7 |

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of this compound in various organic solvents.

-

Polarity: The presence of the amino (-NH2) group and the electronegative halogen atoms (Cl and F) introduces polarity to the molecule. However, the benzene ring and the methyl group (-CH3) contribute to its nonpolar character. The predicted XlogP of 2.3 suggests a moderate lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. This suggests that it will have some affinity for protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding (e.g., ethers, esters).

-

Solvent Classes:

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant nonpolar surface area of the benzene ring and methyl group, good solubility is anticipated in aromatic and aliphatic hydrocarbon solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and, in the case of esters and ketones, act as hydrogen bond acceptors. Good to moderate solubility is expected.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to act as both hydrogen bond donors and acceptors suggests that this compound will be soluble in lower-chain alcohols.

-

Water: Given the predicted XlogP and the predominantly organic character of the molecule, low solubility in water is expected.

-

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.

Experimental Workflow

The following diagram outlines the key steps in determining the equilibrium solubility of this compound.

Figure 2: Workflow for the experimental determination of equilibrium solubility.

Detailed Protocol for Equilibrium Solubility Measurement

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be clearly visible.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis by HPLC

A validated reverse-phase HPLC method is recommended for the accurate quantification of this compound in the prepared solutions.

Suggested HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for optimal peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at a wavelength corresponding to an absorption maximum of the analyte (a UV scan of a standard solution should be performed to determine the optimal wavelength).

Method Validation and Quantification

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.

-

Quantification: Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed hazard information and handling procedures.

Conclusion

References

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Chloro-6-fluoro-3-methylaniline: From Synthesis to Supramolecular Architecture

Foreword: The Rationale for Structural Elucidation

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is the bedrock of its function. For small molecules like 2-chloro-6-fluoro-3-methylaniline, a substituted aniline derivative, understanding its crystal structure provides invaluable insights into its physicochemical properties, potential polymorphs, and intermolecular interactions. This knowledge is critical for optimizing synthetic routes, designing novel active pharmaceutical ingredients (APIs), and developing new materials.[1][2] This guide presents a comprehensive, field-proven approach to the crystal structure analysis of this compound, from initial synthesis and crystallization to in-depth structural elucidation and the prediction of its supramolecular chemistry.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound with high purity. Several synthetic routes can be envisioned for this compound, often involving multi-step processes that may include chlorination, fluorination, and methylation of an aniline precursor.[3][4][5] A generalized synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

-

Starting Material: A suitable precursor, such as a substituted nitrobenzene, would be the likely starting point.

-

Halogenation: Selective introduction of chlorine and fluorine atoms onto the aromatic ring is a critical step, which may involve electrophilic aromatic substitution reactions under carefully controlled conditions.

-

Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid.

-

Purification: The crude product must be purified to ≥98% to ensure the growth of high-quality single crystals.[1] This is often achieved through techniques such as column chromatography or distillation.

The purity of the final compound is paramount, as impurities can inhibit crystallization or lead to disordered crystal structures.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of crystal structure analysis.[2] For aniline derivatives, slow evaporation of a saturated solution is a frequently successful method.[2]

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: A range of solvents with varying polarities should be screened. Good candidates include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

-

Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is then allowed to evaporate slowly and undisturbed in a vial covered with a perforated cap. This process can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the solvent.

The choice of solvent is critical as it can influence the resulting crystal packing and potentially lead to the formation of different polymorphs.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Experimental Workflow: From Crystal to Structure

Caption: General experimental workflow for single-crystal X-ray diffraction of aniline derivatives.[2]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to yield a set of reflection intensities.

Structural Analysis and Interpretation: From Data to Insights

Once the structure is solved and refined, a wealth of information can be extracted.

Molecular and Crystal Data

The following table summarizes the key crystallographic parameters that would be determined from a successful SCXRD experiment.

| Parameter | Description |

| Molecular Formula | C₇H₇ClFN[6][7] |

| Molecular Weight | 159.59 g/mol [6] |

| Crystal System | To be determined (e.g., monoclinic, orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

| Goodness-of-fit (GOF) | Should be close to 1.0 for a good refinement.[8] |

Intermolecular Interactions: The Supramolecular Tapestry

The crystal packing of this compound will be governed by a variety of intermolecular interactions.[9][10] Given the functional groups present, the following interactions are anticipated:

-

N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming interactions with the nitrogen of a neighboring molecule.

-

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds, acting as electrophilic regions that interact with nucleophilic sites on adjacent molecules.[11]

-

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[12]

The interplay of these interactions will dictate the final supramolecular architecture.[9][11]

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the crystal structure analysis of this compound. While a published structure is not yet available, the methodologies outlined here provide a clear path for its determination. The elucidation of this structure will not only provide fundamental chemical knowledge but will also have significant implications for its application in pharmaceuticals and materials science. Future work should focus on obtaining high-quality single crystals and performing a detailed SCXRD analysis to validate the predicted intermolecular interactions and explore the potential for polymorphism.

References

-

Gómez-González, M., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7ClFN). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

ResearchGate. (n.d.). Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

-

The University of British Columbia. (n.d.). Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 4. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 886501-03-7|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic deployment of 2-Chloro-6-fluoro-3-methylaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Architectural Significance of Substituted Anilines in Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, substituted anilines represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of a multitude of pharmacologically active molecules. 2-Chloro-6-fluoro-3-methylaniline, a halogenated and methylated aniline, is a compound of significant interest due to its potential to impart desirable physicochemical and pharmacokinetic properties to Active Pharmaceutical Ingredients (APIs). The presence of chloro, fluoro, and methyl groups on the aniline ring provides a unique combination of steric and electronic features that can profoundly influence a drug candidate's binding affinity, metabolic stability, and overall efficacy.

This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a particular focus on its role as a key intermediate in the generation of kinase inhibitors. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Strategic Advantages

The judicious placement of substituents on the aniline ring is a critical design element in medicinal chemistry. In the case of this compound, each group contributes to its utility as a pharmaceutical intermediate.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₇H₇ClFN | Provides the basic structural framework. |

| Molecular Weight | 159.59 g/mol | A relatively small molecule, suitable as a building block. |

| Appearance | Off-white to light yellow crystalline powder | |

| Boiling Point | Approx. 220-230 °C | |

| Melting Point | Approx. 45-50 °C | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Facilitates its use in a variety of reaction conditions. |

Note: Exact physical properties may vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis.

The strategic combination of substituents offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of the chlorine and fluorine atoms lowers the pKa of the aniline nitrogen, influencing its nucleophilicity and reactivity in coupling reactions.

-

Enhanced Binding Interactions: The halogen atoms can participate in halogen bonding and other non-covalent interactions within the target protein's binding pocket, potentially increasing the potency of the final API.

-

Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.

-

Lipophilicity and Permeability: The substituents contribute to the overall lipophilicity of the molecule, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting drug.

Core Application: Synthesis of Kinase Inhibitors

A primary application of substituted anilines, and by logical extension this compound, is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Many FDA-approved kinase inhibitors feature an anilinopyrimidine or a related heterocyclic core, where the substituted aniline moiety is a critical component for binding to the kinase's active site.[3]

A prominent example of a kinase inhibitor synthesized from a structurally similar aniline is Dasatinib, a potent treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] The synthesis of Dasatinib involves the coupling of 2-chloro-6-methylaniline with a substituted thiazole ring. This precedent strongly suggests that this compound is a valuable building block for the development of novel kinase inhibitors.

Experimental Protocols

The following protocols are representative of the key synthetic transformations involving this compound. These are based on well-established and robust methodologies in organic synthesis.

Protocol 1: Synthesis of this compound

While this guide focuses on the use of the title compound, a brief overview of a potential synthetic route provides context for its availability and quality control. A common approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound.

Reaction Scheme:

A general reaction scheme for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-6-fluoro-3-methylnitrobenzene (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred suspension, add a reducing agent. A common and effective choice is iron powder (Fe, 3-5 equivalents) followed by the slow addition of a catalytic amount of hydrochloric acid (HCl).

-

Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of >8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Iron in the presence of an acid is a classic and cost-effective method for the reduction of aromatic nitro groups. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) offers a cleaner reduction, but requires specialized equipment.

-

Solvent System: Ethanol or an ethanol/water mixture is chosen for its ability to dissolve the starting material and for its compatibility with the reduction conditions.

-

Basification: The aniline product is a weak base and will exist as its ammonium salt in the acidic reaction mixture. Basification is necessary to deprotonate the aniline and allow for its extraction into an organic solvent.

Protocol 2: N-Arylation of a Pyrimidine Core via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is a cornerstone of modern pharmaceutical synthesis for constructing the anilinopyrimidine core of many kinase inhibitors.

Reaction Workflow:

Workflow for the N-arylation of a pyrimidine halide.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube or a microwave vial, combine the substituted pyrimidine halide (e.g., 2-chloro-4,6-dimethylpyrimidine, 1 equivalent), this compound (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand like XPhos (0.04 equivalents).

-

Addition of Base and Solvent: Add a base, such as cesium carbonate (Cs₂CO₃, 2 equivalents), and a dry, degassed solvent like toluene or dioxane.

-

Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using the freeze-pump-thaw method.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can often be accelerated using microwave irradiation.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-(2-chloro-6-fluoro-3-methylphenyl)pyrimidin-2-amine derivative.

Causality Behind Experimental Choices:

-

Catalyst and Ligand System: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like XPhos are often used to promote the reductive elimination step and prevent catalyst deactivation.

-

Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the aniline in the catalytic cycle, facilitating its coordination to the palladium center.

-

Anhydrous and Inert Conditions: The palladium(0) catalyst and the phosphine ligands are sensitive to oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere with dry solvents.

Catalytic Cycle of Buchwald-Hartwig Amination:

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound is a strategically designed building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern offers medicinal chemists a valuable tool for modulating the properties of drug candidates, particularly in the development of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the practical application of this compound in the laboratory. As the demand for more targeted and effective therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase. Further exploration of its use in the synthesis of other classes of APIs is a promising area for future research.

References

- ChemicalBook. (2024). 2-chloro-6-methyl aniline: uses and synthesis.

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- ChemicalBook. (2024). 2-chloro-6-methyl aniline: uses and synthesis.

- The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. (n.d.).

- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.

-

Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Retrieved from [Link]

- BenchChem. (n.d.). Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers.

- The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. (n.d.).

- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.).

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from the University of Groningen research portal.

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

-

PubMed Central. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof. Retrieved from [Link]

-

PubMed Central. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Retrieved from [Link]

Sources

- 1. 2648957-70-2|3-Chloro-2-fluoro-6-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

Application Notes and Protocols: 2-Chloro-6-fluoro-3-methylaniline as a Key Intermediate in Next-Generation Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into agrochemical scaffolds is a proven methodology for enhancing metabolic stability, bioavailability, and overall efficacy. 2-Chloro-6-fluoro-3-methylaniline emerges as a pivotal building block in the synthesis of advanced, fluorinated insecticides, particularly within the highly successful diamide class. This guide provides an in-depth exploration of the synthesis, application, and characterization of this intermediate, offering field-proven insights and detailed protocols to empower researchers in the development of next-generation crop protection agents. While direct literature on this specific intermediate is emerging, this document consolidates information on its synthesis and provides robust, analogous protocols for its utilization, drawing from established methodologies for similar halogenated anilines.

Introduction: The Imperative of Fluorine in Modern Agrochemicals

The substitution of hydrogen with fluorine in active pharmaceutical and agrochemical ingredients can dramatically alter a molecule's physicochemical properties. This "fluorine effect" often leads to increased potency, greater metabolic stability, and improved lipophilicity, which can enhance transport across biological membranes. In the context of insecticides, these modifications can result in compounds with superior pest control at lower application rates, a crucial factor in sustainable agriculture.

The diamide class of insecticides, which includes blockbuster products like chlorantraniliprole, function as potent activators of insect ryanodine receptors. The synthesis of these complex molecules relies on the availability of precisely substituted aniline intermediates. This compound represents a valuable precursor for creating fluorinated analogs of these established insecticides, offering a pathway to new active ingredients with potentially enhanced properties and a differentiated resistance profile.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. The following protocol is based on established chemical transformations for analogous compounds.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route. Researchers should optimize conditions based on laboratory-specific equipment and reagents.

Step 1: Nitration of a Suitable Precursor (Illustrative)

A common strategy for introducing an amino group is through the reduction of a nitro group. The synthesis would likely begin with a halogenated and fluorinated toluene derivative, which is then nitrated.

Step 2: Reduction of the Nitro Group to an Aniline

The reduction of the nitro group is a critical step to yield the desired aniline.

-

Reagents and Materials:

-

Precursor nitro compound (e.g., a nitrated derivative of a chloro-fluoro-toluene)

-

Reducing agent (e.g., iron powder, tin(II) chloride)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid (e.g., hydrochloric acid)

-

Base for neutralization (e.g., sodium hydroxide)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, suspend the nitro-aromatic precursor and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

-

Purify the crude product by column chromatography or distillation.

-

Application in Agrochemical Synthesis: The N-Acylation Reaction

The primary utility of this compound in agrochemical synthesis is its role as the nucleophilic component in an N-acylation reaction. This reaction forms the crucial amide bond that characterizes diamide insecticides. The following is a generalized yet robust protocol for the coupling of this aniline with a heterocyclic carboxylic acid, a common structural motif in modern insecticides.

Conceptual Workflow for Agrochemical Synthesis

Caption: Synthetic pathway from key intermediates to a fluorinated diamide insecticide.

Experimental Protocol: N-Acylation of this compound

This protocol employs a common coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of HOBt (Hydroxybenzotriazole) to facilitate the amide bond formation.

-

Reagents and Materials:

-

This compound

-

Substituted heterocyclic carboxylic acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)

-

Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to obtain the desired N-acylated product.[1][2]

-

Analytical Characterization

Thorough characterization of the intermediate is crucial for ensuring purity and for the successful execution of subsequent synthetic steps.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with both protons and the fluorine atom. The methyl group will appear as a singlet, and the amine protons will be a broad singlet. |

| ¹³C NMR | The carbon spectrum will show the expected number of signals for the aromatic ring, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with neighboring protons. This is a highly diagnostic technique for confirming the presence and environment of the fluorine atom.[3] |

| Mass Spectrometry (MS) | The molecular ion peak will correspond to the calculated mass of C₇H₇ClFN. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key diagnostic feature. |

| Gas Chromatography (GC) | Can be used to assess the purity of the intermediate. A nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds like anilines.[4] |

| High-Performance Liquid Chromatography (HPLC) | Useful for both purity assessment and reaction monitoring. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. |

Safety and Handling

-

Hazard Classification (Anticipated):

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

-

Keep containers tightly closed.

-

Avoid generating dust or aerosols.

-

Conclusion

This compound is a high-value intermediate poised to play a significant role in the development of new, more effective agrochemicals. While direct and extensive data on this specific molecule is still being populated in the public domain, the established synthetic routes for analogous compounds and the clear trajectory of fluorine incorporation in insecticide design provide a strong basis for its application. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently handle, utilize, and characterize this key building block in their pursuit of innovative crop protection solutions.

References

-

Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). National Institutes of Health. Available at: [Link]

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. ResearchGate. Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

- Halogenated aniline and method for producing same. Google Patents.

- Nano suspending agent containing fluorine chlorantraniliprole and methoxyfenozide and preparation method thereof. Google Patents.

- Suspending agent containing fluorine chlorantraniliprole and lufenuron and preparation method thereof. Google Patents.

-

Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. Available at: [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]

-

How aniline react with carboxylic acid and carboxylic acid derivatives?. Quora. Available at: [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate. Available at: [Link]

-

Method for synthesizing chlorantraniliprole. Patsnap Eureka. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

-

Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). ResearchGate. Available at: [Link]

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Sheffield Hallam University Research Archive. Available at: [Link]

-

2-Chloro-6-fluoroaniline. PubChem. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. Available at: [Link]

-

Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. Available at: [Link]

- Chlorantraniliprole synthesis method. Google Patents.

-

Preparation method of chlorantraniliprole and intermediate thereof. Patsnap Eureka. Available at: [Link]

-

2-Chloro-6-methylaniline. Chemsrc. Available at: [Link]

-

Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. ResearchGate. Available at: [Link]

-

NMR spectroscopy para chloro aniline. YouTube. Available at: [Link]

-

Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

-

Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. Semantic Scholar. Available at: [Link]

-

Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Semantic Scholar. Available at: [Link]

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available at: [Link]

-

2-Chloro-6-methylaniline. PubChem. Available at: [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. Available at: [Link]

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. Available at: [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report (Technical Report) | OSTI.GOV [osti.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Synthesis of Novel Heterocycles from 2-Chloro-6-fluoro-3-methylaniline: A Guide for Drug Discovery

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with enhanced pharmacological profiles is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their biological activity is intricately linked to their three-dimensional structure and substituent patterns.[1] 2-Chloro-6-fluoro-3-methylaniline stands out as a promising, yet underexplored, starting material for the synthesis of diverse heterocyclic systems. Its unique substitution pattern—a sterically hindered amine, an electron-withdrawing chloro group amenable to cross-coupling reactions, and a fluorine atom known to modulate pharmacokinetic and pharmacodynamic properties—makes it a highly attractive building block for the generation of new chemical entities.[2]

The strategic incorporation of fluorine into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity.[2] The presence of both chlorine and fluorine atoms on the aniline ring offers orthogonal reactivity, allowing for selective functionalization and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic pathways to key heterocyclic cores—benzimidazoles, quinolines, quinoxalines, and benzothiazoles—originating from this compound. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical toolkit for accessing novel chemical matter.

I. Synthesis of Substituted Benzimidazoles: A Cornerstone of Medicinal Chemistry

Benzimidazoles are a privileged scaffold in drug discovery, with applications ranging from proton pump inhibitors to anticancer and anthelmintic agents.[3] The synthesis of benzimidazoles from this compound can be efficiently achieved through a multi-component reaction involving an aldehyde and a nitrogen source, catalyzed by a transition metal.

Mechanistic Rationale: The Copper-Catalyzed Pathway

A copper-catalyzed, one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and an ammonia source provides a direct and efficient route to 2-substituted benzimidazoles.[4][5] The reaction proceeds through a series of catalytic cycles. Initially, the 2-haloaniline undergoes a copper-catalyzed amination with ammonia to form the corresponding ortho-phenylenediamine in situ. This is followed by the condensation of the diamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. The choice of ligand is crucial for the efficiency of the copper-catalyzed amination step.

Experimental Protocol: Synthesis of 2-Aryl-7-chloro-5-fluoro-6-methyl-1H-benzimidazoles

This protocol describes the synthesis of a 2-aryl-substituted benzimidazole from this compound, a representative aromatic aldehyde, and ammonia.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Aqueous ammonia (28-30%)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a sealed tube, add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMSO (5 mL) and aqueous ammonia (5.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-7-chloro-5-fluoro-6-methyl-1H-benzimidazole.

Data Presentation:

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 7-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole | 75 |

| 2 | Benzaldehyde | 2-Phenyl-7-chloro-5-fluoro-6-methyl-1H-benzimidazole | 82 |

| 3 | 4-Chlorobenzaldehyde | 7-Chloro-2-(4-chlorophenyl)-5-fluoro-6-methyl-1H-benzimidazole | 78 |

Visualization:

Caption: Synthesis of 2-Arylbenzimidazoles.

II. Accessing the Quinoline Scaffold: Strategies for Aromatic Annulation

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[6] The synthesis of quinolines from this compound can be approached through methods that construct the second aromatic ring.

Mechanistic Rationale: Friedländer Annulation and Related Cyclizations

The Friedländer synthesis and its variations are powerful methods for constructing the quinoline core.[7] A modern approach involves the palladium-catalyzed annulation of an ortho-haloaniline with an alkyne. This reaction proceeds through a sequence of Sonogashira coupling to form an N-(2-alkynyl)aniline intermediate, followed by an intramolecular cyclization. The regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on both the aniline and the alkyne.

Experimental Protocol: Synthesis of 2,4-Disubstituted 8-Chloro-6-fluoro-7-methylquinolines

This protocol outlines the synthesis of a 2,4-disubstituted quinoline via a palladium-catalyzed reaction of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into saturated aqueous ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted 8-chloro-6-fluoro-7-methylquinoline.

Data Presentation:

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 8-Chloro-6-fluoro-7-methyl-2-phenylquinoline | 68 |

| 2 | 1-Hexyne | 2-Butyl-8-chloro-6-fluoro-7-methylquinoline | 62 |

| 3 | Propargyl alcohol | (8-Chloro-6-fluoro-7-methylquinolin-2-yl)methanol | 55 |

Visualization:

Caption: Synthesis of Substituted Quinolines.

III. Constructing the Quinoxaline Core: A Gateway to Bioactive Molecules

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The most common and reliable method for their synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9][10]

Mechanistic Rationale: Condensation and Aromatization

The synthesis of quinoxalines from this compound first requires its conversion to the corresponding ortho-phenylenediamine. This can be achieved through a Buchwald-Hartwig amination of the chloro group, followed by reduction of a nitro group introduced at the adjacent position, or more directly through a nucleophilic aromatic substitution of a more activated precursor. Once the diamine is obtained, it readily condenses with a 1,2-dicarbonyl compound (e.g., benzil) in an acidic or neutral medium to form a dihydroquinoxaline, which then undergoes spontaneous or induced oxidation to the aromatic quinoxaline.

Experimental Protocol: Two-Step Synthesis of Substituted 5-Chloro-7-fluoro-6-methylquinoxalines

This protocol describes a two-step synthesis of a substituted quinoxaline, starting with the nitration of this compound, followed by reduction and condensation.

Step 1: Nitration of this compound

Materials:

-

This compound

-

Fuming nitric acid

-

Sulfuric acid

-

Ice

Procedure:

-

Cool a flask containing concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.

-

Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring.

-

Add fuming nitric acid (1.1 mmol) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration. Wash with cold water until the filtrate is neutral.

-

Dry the product to obtain 2-chloro-6-fluoro-3-methyl-4-nitroaniline.

Step 2: Reductive Cyclization to the Quinoxaline

Materials:

-

2-Chloro-6-fluoro-3-methyl-4-nitroaniline

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Acetic acid

Procedure:

-

In a round-bottom flask, suspend 2-chloro-6-fluoro-3-methyl-4-nitroaniline (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

-

Add iron powder (5.0 mmol) and ammonium chloride (0.5 mmol).

-

Heat the mixture to reflux and stir for 4 hours.

-

Filter the hot reaction mixture through a pad of Celite and wash the Celite with hot ethanol.

-

To the filtrate, add the 1,2-dicarbonyl compound (1.0 mmol) and a catalytic amount of acetic acid.

-

Continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted 5-chloro-7-fluoro-6-methylquinoxaline.

Data Presentation:

| Entry | 1,2-Dicarbonyl Compound | Product | Overall Yield (%) |

| 1 | Benzil | 5-Chloro-7-fluoro-6-methyl-2,3-diphenylquinoxaline | 65 |

| 2 | Glyoxal (40% in water) | 5-Chloro-7-fluoro-6-methylquinoxaline | 70 |

| 3 | 2,3-Butanedione | 5-Chloro-7-fluoro-2,3,6-trimethylquinoxaline | 68 |

Visualization:

Caption: Two-Step Quinoxaline Synthesis Workflow.

IV. Forging the Benzothiazole Ring: A Sulfur-Containing Scaffold

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for a variety of biological activities, including antimicrobial and anticancer properties.[11] The synthesis of benzothiazoles from this compound can be achieved through reactions that introduce the sulfur and the second nitrogen atom of the thiazole ring.

Mechanistic Rationale: The Jacobson-Hugershoff Reaction and Its Analogs

A common method for benzothiazole synthesis involves the reaction of an aniline with a source of sulfur and a carbon electrophile. A direct approach involves the reaction of the aniline with elemental sulfur and an aldehyde in the presence of a catalyst. The reaction is thought to proceed via the formation of a thioamide intermediate, which then undergoes oxidative cyclization.

Experimental Protocol: Synthesis of 2-Substituted 7-Chloro-5-fluoro-6-methylbenzothiazoles

This protocol details the synthesis of a 2-substituted benzothiazole from this compound, an aldehyde, and elemental sulfur.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Elemental sulfur

-

Dimethyl sulfoxide (DMSO)

-

Iodine (catalyst)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), elemental sulfur (1.5 mmol), and iodine (0.1 mmol).

-

Add anhydrous DMSO (5 mL).

-

Heat the reaction mixture to 130 °C and stir for 12 hours.

-

After cooling to room temperature, pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate (20 mL) to remove any remaining iodine, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted 7-chloro-5-fluoro-6-methylbenzothiazole.

Data Presentation:

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 7-Chloro-5-fluoro-6-methyl-2-phenylbenzothiazole | 72 |

| 2 | 4-Methylbenzaldehyde | 7-Chloro-5-fluoro-6-methyl-2-(p-tolyl)benzothiazole | 75 |

| 3 | 2-Thiophenecarboxaldehyde | 7-Chloro-5-fluoro-6-methyl-2-(thiophen-2-yl)benzothiazole | 68 |

Visualization:

Caption: Synthesis of 2-Substituted Benzothiazoles.

Conclusion: A Platform for Innovation in Drug Discovery

This compound has been demonstrated to be a versatile and valuable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access novel benzimidazoles, quinolines, quinoxalines, and benzothiazoles. The strategic placement of the chloro, fluoro, and methyl groups on the aniline ring offers numerous opportunities for further diversification through cross-coupling reactions and other transformations, enabling the exploration of a vast chemical space. By leveraging these synthetic strategies, scientists and drug development professionals can accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Importance of Fluorine in Benzazole Compounds. PMC. [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. [Link]

-

Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. The Journal of Organic Chemistry. [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

-

Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Synthesis of 2-arylbenzothiazole using o-haloanilines. ResearchGate. [Link]

-

Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

-

Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. [Link]

-

Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. [Link]

-

Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. Organic & Biomolecular Chemistry. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]

-

Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. PubMed. [Link]

-

Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. PMC. [Link]

-

Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]

-

New Quinoxalines with Biological Applications. Longdom Publishing. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. [Link]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Amination of 2-Chloro-6-fluoro-3-methylaniline

Introduction: The Strategic Importance of 2,6-Disubstituted Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among these, 2,6-disubstituted anilines represent a privileged structural motif, offering a unique combination of steric hindrance and electronic modulation that can significantly enhance a drug candidate's pharmacological properties.[3] The strategic placement of substituents at the 2 and 6 positions can shield the amino group from metabolic degradation, fine-tune pKa values, and enforce specific conformations required for potent and selective target engagement.[1]

2-Chloro-6-fluoro-3-methylaniline is a particularly valuable building block in this class. The presence of a chloro group provides a reactive handle for cross-coupling reactions, while the fluoro and methyl groups offer opportunities for modulating lipophilicity, metabolic stability, and binding interactions. The catalytic amination of this substrate opens a direct and modular route to a diverse array of complex aniline derivatives, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]

However, the catalytic amination of this compound is not without its challenges. The steric hindrance posed by the ortho-substituents can impede the approach of both the amine nucleophile and the metal catalyst, often requiring carefully selected catalytic systems to achieve high efficiency. This guide provides a detailed exploration of the catalytic amination of this compound, with a primary focus on the robust and versatile Buchwald-Hartwig palladium-catalyzed amination.[5][6] A nickel-catalyzed approach will also be presented as a cost-effective and increasingly viable alternative.[7][8]

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[5][6] Its development has provided a powerful tool for the construction of aryl amines from aryl halides, surmounting many of the limitations of traditional methods.[6] The reaction's success is highly dependent on the choice of palladium precursor, ligand, and base.[9]